![molecular formula C13H22Cl2N2 B1379732 [2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride CAS No. 1390654-99-5](/img/structure/B1379732.png)

[2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

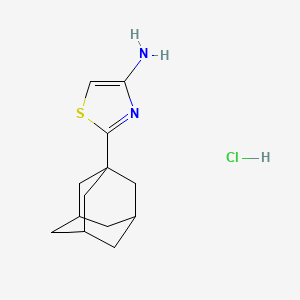

“[2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1390654-99-5 . It has a molecular weight of 277.24 . The compound is typically stored at room temperature and is in solid form . The IUPAC name for this compound is 2-(1-benzyl-3-pyrrolidinyl)ethanamine dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2.2ClH/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12;;/h1-5,13H,6-11,14H2;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 277.24 .Aplicaciones Científicas De Investigación

Chiral Building Blocks for Pharmaceuticals

The compound serves as a chiral building block in pharmaceutical synthesis. Its optically active form, particularly the (S)-enantiomer, is a crucial precursor for creating various biologically active molecules. For instance, it can be transformed into optically-active 3-pyrrolidinol and its derivatives, which are essential components in drugs like Barnidipine and DX-9065a, used for cardiovascular diseases .

Enzymatic Esterification Processes

It is used in enzymatic esterification processes to improve the optical purity of pharmaceutical intermediates. The compound undergoes stereo-selective esterification by commercial lipases, which enhances the enantiomeric excess (ee) of the resulting product, making it more suitable for high-precision pharmaceutical applications .

Microbial Hydroxylation

The compound is involved in microbial hydroxylation processes. A specific fungal strain, Aspergillus sp., has been found to hydroxylate 1-benzoylpyrrolidine effectively, yielding a product that can be further processed into high-purity pharmaceutical intermediates .

Synthesis of Optically-Active Derivatives

Researchers utilize this compound in the synthesis of optically-active derivatives. These derivatives are then used as intermediates in the production of various pharmaceuticals, showcasing the compound’s versatility in drug development .

Kinetic Resolution

The compound is pivotal in kinetic resolution techniques. By employing specific lipases, researchers can separate enantiomers of pharmaceutical intermediates, which is a critical step in producing optically pure medications .

Biotransformation Studies

It plays a significant role in biotransformation studies, where researchers explore the conversion of simple organic compounds into more complex ones using biological means, such as using microorganisms or enzymes .

Chemical Reaction Optimization

The compound is used in research focused on optimizing chemical reactions. By studying its behavior under different conditions, scientists can develop more efficient and cost-effective synthetic routes for pharmaceuticals .

Development of Cardiovascular Drugs

Given its role as a precursor in the synthesis of Barnidipine and similar compounds, this chemical is integral to the development of new cardiovascular drugs, which can lead to improved treatments for heart-related conditions .

Propiedades

IUPAC Name |

2-(1-benzylpyrrolidin-3-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12;;/h1-5,13H,6-11,14H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKBGRLEILSJPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CCN)CC2=CC=CC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride](/img/structure/B1379650.png)

![[3-Chloro-2-(1-pyrrolidinyl)phenyl]amine dihydrochloride](/img/structure/B1379659.png)

![N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride](/img/structure/B1379661.png)

![3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1379663.png)

![Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate](/img/structure/B1379664.png)

![N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1379665.png)

![Tert-butyl 3-[(2-cyanopyridin-4-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B1379666.png)